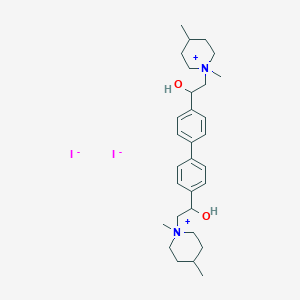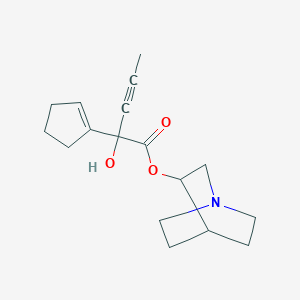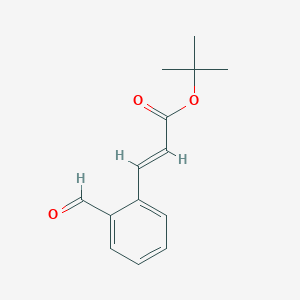
4,7-Dimethyl-1H-indol-2-carbonsäure
Übersicht
Beschreibung
4,7-dimethyl-1H-indole-2-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The indole nucleus is a common structural motif found in many natural products and synthetic compounds, making it a significant target for chemical research and development.
Wissenschaftliche Forschungsanwendungen
4,7-dimethyl-1H-indole-2-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and other heterocyclic compounds.
Biology: The compound is used in the study of indole-based biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties.
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include 4,7-dimethyl-1h-indole-2-carboxylic acid, bind with high affinity to multiple receptors . These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to impact a variety of biochemical pathways, contributing to their broad-spectrum biological activities . The specific pathways affected would depend on the compound’s targets and the context of its action.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound’s action would lead to diverse molecular and cellular effects.
Biochemische Analyse
Biochemical Properties
Indole derivatives, including 4,7-dimethyl-1H-indole-2-carboxylic Acid, are known to interact with multiple receptors, contributing to their broad-spectrum biological activities
Cellular Effects
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 4,7-dimethyl-1H-indole-2-carboxylic Acid may influence cell function, cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that 4,7-dimethyl-1H-indole-2-carboxylic Acid may exert its effects through similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethyl-1H-indole-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,7-dimethylindole and carbon dioxide.
Carboxylation Reaction: The key step involves the carboxylation of 4,7-dimethylindole using carbon dioxide under high pressure and temperature conditions. This reaction is often catalyzed by a base such as potassium carbonate.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure 4,7-dimethyl-1H-indole-2-carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of 4,7-dimethyl-1H-indole-2-carboxylic acid may involve more efficient and scalable methods such as continuous flow synthesis or the use of advanced catalytic systems to enhance yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-dimethyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-2-carboxylic acid: A closely related compound with similar chemical properties but lacking the methyl groups at positions 4 and 7.
4,7-dimethylindole: Similar structure but without the carboxylic acid group.
Indole-3-acetic acid: A naturally occurring plant hormone with a carboxylic acid group at position 3 instead of 2.
Uniqueness
4,7-dimethyl-1H-indole-2-carboxylic acid is unique due to the presence of methyl groups at positions 4 and 7, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its binding affinity to specific targets and improve its overall efficacy in various applications.
Eigenschaften
IUPAC Name |
4,7-dimethyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-6-3-4-7(2)10-8(6)5-9(12-10)11(13)14/h3-5,12H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGLNXJHHJNUHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=C(C=C1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405220 | |
| Record name | 4,7-dimethyl-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103988-96-1 | |
| Record name | 4,7-dimethyl-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(2s,5r)-7-Oxo-1-azabicyclo[3.2.0]hept-3-ene-2-carboxylic acid](/img/structure/B10650.png)
![2H-Pyrazino[2,3-b]-1,4-oxazine,octahydro-4,5,8-trimethyl-(9CI)](/img/structure/B10651.png)
